REACTION_CXSMILES
|
Cl.[CH3:2][O:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH:16]=2)=[CH:6][CH:5]=1.[H][H]>[Pd].CO>[CH3:2][O:3][C:4]1[CH:5]=[CH:6][C:7]([CH:10]2[CH2:11][CH2:12][CH2:13][NH:14][CH2:15][CH2:16]2)=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
5-(4-methoxyphenyl)-2,3,4,7-tetrahydro-1H-azepine hydrochloride
|
Quantity
|
0.35 g
|
Type
|
reactant
|
Smiles
|
Cl.COC1=CC=C(C=C1)C=1CCCNCC1
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through Celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1CCNCCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.2 mmol | |
AMOUNT: MASS | 0.26 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |